Chitobiose

Description

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUALREFPJJODHZ-JTCHKQLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318406 | |

| Record name | Chitobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-76-4 | |

| Record name | Chitobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Structure of Chitobiose: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Date: November 20, 2025

Executive Summary

Chitobiose is a disaccharide that serves as a fundamental structural unit of chitin, the second most abundant polysaccharide in nature after cellulose. Found in the exoskeletons of arthropods, the cell walls of fungi, and the radulae of mollusks, chitin and its derivatives, including this compound, are of significant interest in various fields due to their biocompatibility, biodegradability, and diverse biological activities. This document provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, methods for its preparation, and its role in biological pathways.

Chemical Identity and Structure

This compound is a disaccharide composed of two β-(1→4) linked D-glucosamine units.[1][2] However, there is some ambiguity in the literature regarding its precise chemical identity. The term "this compound" has been used to refer to both the deacetylated dimer of glucosamine and its N-acetylated form, which is the true repeating unit of chitin. For clarity, this guide will distinguish between the two forms.

-

This compound (Deacetylated): This is the condensed form of 4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-amino-2-deoxy-D-glucose.[3]

-

N,N'-Diacetylthis compound: This is the N,N'-diacetylated derivative of this compound and the actual repeating unit of chitin.[4][5]

The structural difference lies in the presence of an N-acetylamino group at the C-2 position in N,N'-diacetylthis compound, as opposed to an amino group in this compound.[6]

Systematic IUPAC Name (this compound dihydrochloride): (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride[7]

Systematic IUPAC Name (N,N'-Diacetylthis compound): N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[4]

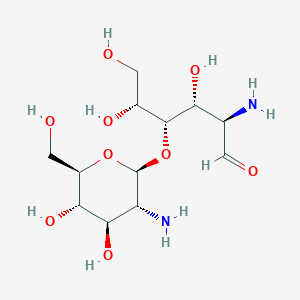

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound and its N,N'-diacetylated form are summarized in the table below for easy comparison. The dihydrochloride salt of this compound is often used to enhance its solubility and stability in aqueous solutions.[1][7]

| Property | This compound (dihydrochloride) | N,N'-Diacetylthis compound |

| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉[7][8] | C₁₆H₂₈N₂O₁₁[4][9] |

| Molecular Weight | 413.25 g/mol [7][8] | 424.40 g/mol [4][9] |

| Melting Point | Not available | 245-247 °C[5][9] |

| Solubility in Water | Enhanced solubility[1] | 49.00-51.00 mg/mL[9] |

| Optical Activity | Not available | [α]/D 15.00 to 19.00 ° (c = 9-11 mg/mL in water)[9] |

| Appearance | Not available | Off-white powder[9] |

Experimental Protocols

This compound is typically produced by the depolymerization of chitin, which can be achieved through chemical or enzymatic hydrolysis.[3] Enzymatic methods are often preferred as they are more specific and can be performed under milder conditions.

Enzymatic Production of this compound from Chitin

This protocol outlines a general procedure for the enzymatic hydrolysis of chitin to produce this compound using chitinase.

Objective: To produce this compound by the enzymatic depolymerization of chitin.

Materials:

-

Chitin (e.g., from shrimp or crab shells)

-

Chitinase (EC 3.2.1.14)

-

Hydrochloric acid (HCl) for chitin pretreatment

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Bovine Serum Albumin (BSA) as a stabilizer

-

Sodium carbonate (Na₂CO₃) to stop the reaction

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Methodology:

-

Preparation of Colloidal Chitin: a. Treat chitin flakes with concentrated HCl (e.g., 12 M) with continuous stirring overnight at room temperature to partially hydrolyze and increase the surface area.[10] b. Centrifuge the mixture to remove the acid and wash the chitin pellet extensively with ice-cold deionized water until the pH is neutral. This results in a more amorphous and accessible substrate known as colloidal chitin.[10]

-

Enzymatic Hydrolysis: a. Prepare a reaction mixture containing the colloidal chitin substrate in sodium acetate buffer.[10] b. Add chitinase and a stabilizer like BSA to the mixture. The enzyme-to-substrate ratio and BSA concentration should be optimized for the specific chitinase used.[10] c. Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with agitation for a specified period (e.g., 24 hours).[10][11] d. Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution like sodium carbonate.[10]

-

Product Purification and Analysis: a. Centrifuge the reaction mixture to remove any unreacted chitin. b. The supernatant containing this compound and other chitooligosaccharides can be concentrated. c. Purify the this compound from the mixture using techniques like gel filtration chromatography or preparative HPLC.[10] d. Analyze the purity and quantify the yield of this compound using analytical HPLC.

Caption: Enzymatic production of this compound.

Biological Significance and Signaling Pathways

This compound and its derivatives play important roles in various biological processes, particularly in the metabolism of microorganisms. In Escherichia coli, the utilization of this compound is regulated by the chb operon.

Regulation of the chb Operon in Escherichia coli

The chb operon (chbBCARFG) in E. coli encodes the proteins necessary for the transport and metabolism of this compound.[3] The expression of this operon is tightly controlled by three main transcription factors:

-

NagC: A repressor that regulates genes involved in amino sugar metabolism. Its repressive action is alleviated by N-acetylglucosamine-6-phosphate (GlcNAc-6P), a downstream metabolite of this compound.[3]

-

ChbR: A specific dual repressor-activator for the chb operon. In the absence of this compound, it acts as a repressor. In the presence of this compound, it becomes an activator.[3][6]

-

CAP (Catabolite Activator Protein): This protein is required for the induction of the operon, linking its expression to the overall carbon status of the cell.[3]

Signaling Pathway:

-

Transport: this compound is transported into the cell via the phosphotransferase system (PTS), resulting in phosphorylated this compound (this compound-6P).[3]

-

Metabolism: this compound-6P is then hydrolyzed by the ChbF protein to GlcNAc and GlcNAc-6P.[3]

-

Induction:

-

Repression (No this compound): In the absence of this compound, both NagC and ChbR bind to the operator region of the chb operon, repressing its transcription.[3]

-

Activation (this compound Present): When this compound is available, it is converted to an inducer molecule that binds to ChbR, causing it to function as an activator. Simultaneously, the metabolic product GlcNAc-6P binds to NagC, releasing its repression. The combined action of the activated ChbR, the derepressed NagC sites, and the presence of CAP leads to the robust transcription of the chb operon genes.[3][6]

-

Caption: Regulation of the chb operon in E. coli.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Expression of the this compound operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-Diacetylthis compound | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Diacetylthis compound | 35061-50-8 [chemicalbook.com]

- 6. The chbG Gene of the this compound (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N,N′-Diacetylthis compound ≥96% (HPLC) | 35061-50-8 [sigmaaldrich.com]

- 10. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Dawn of a Disaccharide: Unraveling the Discovery and Historical Context of Chitobiose

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of carbohydrate chemistry, the discovery of novel saccharides has often paved the way for significant advancements in our understanding of biological processes and has opened new avenues for therapeutic intervention. Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine units, stands as a fundamental building block of chitin, the second most abundant polysaccharide on Earth. Its isolation and characterization in the early 20th century marked a pivotal moment in glycobiology, providing a crucial piece to the puzzle of chitin's structure and degradation. This in-depth technical guide delves into the discovery of this compound, the historical scientific landscape in which it emerged, and the pioneering experimental methodologies that brought this important molecule to light.

The Discovery of this compound: A Tale of Two Methodologies

The year 1931 marked the independent discovery of this compound by two research groups, each employing a distinct chemical approach to degrade the resilient chitin polymer.

One of the pioneering teams was led by Max Bergmann, Leonidas Zervas, and E. Silberkweit. Their work, published in Naturwissenschaften, detailed the isolation of this compound through the acetolysis of chitin.[1] This method involves the simultaneous cleavage of glycosidic bonds and acetylation of the resulting hydroxyl groups, yielding acetylated oligosaccharides.

Concurrently, László Zechmeister and his colleagues, W. Grassmann, G. Tóth, and R. Bender, reported the isolation of this compound via partial acid hydrolysis of chitin, a finding they published in the Berichte der deutschen chemischen Gesellschaft.[2] This classical technique utilizes controlled acidic conditions to cleave the glycosidic linkages within the polysaccharide chain.

These independent discoveries, using different chemical routes, provided robust evidence for the existence of a repeating disaccharide unit within the structure of chitin, which they named this compound.

Historical Context: Carbohydrate Chemistry in the Early 1930s

The discovery of this compound occurred during a transformative period in carbohydrate chemistry. The foundational work of Emil Fischer on the structure and stereochemistry of monosaccharides had laid the groundwork for investigating more complex carbohydrates. However, the tools available to chemists in the 1930s were a world away from the sophisticated analytical techniques of today.

The primary methods for structural elucidation relied on a combination of chemical degradation, derivatization, and physical property measurements. Key techniques of the era included:

-

Polarimetry: The measurement of the rotation of plane-polarized light by a chiral substance in solution was a cornerstone of carbohydrate analysis.[3] The specific rotation of a sugar was a critical physical constant used for identification and purity assessment.[4][5]

-

Melting Point Determination: The melting point of a crystalline derivative was a crucial criterion for purity and identification.[6][7]

-

Chemical Derivatization: Techniques such as methylation analysis, developed by Haworth, were instrumental in determining the linkage positions between monosaccharide units.

-

Classical Elemental Analysis: The determination of the empirical formula of a compound through combustion analysis was a fundamental step in its characterization.

It was within this scientific landscape that the discoverers of this compound meticulously worked to isolate and characterize this new disaccharide, relying on their expertise in classical organic chemistry techniques.

Experimental Protocols of the Pioneers

While the original publications provide a summary of the methods, a detailed reconstruction of the experimental protocols, based on the common practices of the time, is presented below. It is important to note that these protocols are based on historical accounts and may lack the detailed safety and precision standards of modern laboratories.

I. Isolation of this compound via Acetolysis (Bergmann, Zervas, and Silberkweit, 1931)

This method involves the degradation of chitin using a mixture of acetic anhydride and sulfuric acid.

Experimental Workflow:

References

- 1. research.fit.edu [research.fit.edu]

- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 3. Optical rotation measurement of sucrose and l-menthol | Norlab [norlab.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ox.ac.uk [chem.ox.ac.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

A Technical Guide to the Natural Sources and Occurrence of Chitobiose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is a key structural component of chitin, the second most abundant polysaccharide in nature after cellulose.[1] As a bioactive molecule, this compound and its derivatives are of increasing interest in the fields of biomedicine and biotechnology for their potential applications in drug development, owing to their biocompatibility and various biological activities.[2] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on its enzymatic production from these sources. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers and professionals in the field.

Natural Sources of this compound

This compound is not typically found in its free form in nature but is rather derived from the depolymerization of chitin.[3] The primary natural sources of chitin, and therefore potential sources of this compound, are the structural components of various organisms across different kingdoms.

1.1. Crustaceans:

The exoskeletons of crustaceans are a major and commercially significant source of chitin.[4] Waste from the seafood industry, such as shells from shrimp, crabs, and lobsters, provides an abundant and readily available raw material for chitin and subsequent this compound production.[1] The chitin from these sources is primarily α-chitin, a crystalline form characterized by an antiparallel arrangement of polysaccharide chains.[5]

1.2. Fungi:

The cell walls of most fungi are a significant source of chitin, where it provides structural integrity.[6] Species from the phyla Ascomycota, Basidiomycota, and Zygomycota are known to contain considerable amounts of chitin. The extraction of chitin from fungal mycelia offers an alternative to crustacean sources, particularly for applications where shellfish-derived materials may cause allergic reactions.

1.3. Insects:

The exoskeletons and peritrophic membranes of insects are also rich in chitin.[7] While not as widely exploited commercially as crustacean shells, insects represent a vast and diverse potential source of chitin for this compound production.

Quantitative Occurrence and Yield of this compound

The yield of this compound is highly dependent on the chitin source, the type of chitinase used, and the reaction conditions. Enzymatic hydrolysis is the preferred method for producing high-quality this compound due to its specificity and mild reaction conditions, which minimize the formation of unwanted byproducts.[1]

Below is a summary of this compound yields obtained from various crustacean sources using an endochitinase from Vibrio campbellii.

| Chitin Source | Type of Chitin | This compound Yield (%) | Reference |

| Shrimp Shells | α-chitin | 96 | [1] |

| Squid Pen | α-chitin | 91 | [1] |

| Crab Shells | α-chitin | 91 | [1] |

Table 1: Overall yields of this compound from different crustacean chitins after a 24-hour enzymatic reaction.[1]

Experimental Protocols for this compound Production

The following protocols are based on the enzymatic hydrolysis of crustacean chitin and are provided as a general guideline for laboratory-scale production of this compound.

3.1. Preparation of Colloidal Chitin from Crustacean Shells

Objective: To increase the surface area of chitin and its accessibility to enzymatic degradation.

Materials:

-

Dried crustacean (shrimp, crab) shell flakes

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Centrifuge

-

Oven

Procedure:

-

Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker.

-

Stir the mixture at 25°C overnight.

-

Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.

-

Discard the supernatant containing HCl.

-

Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.

-

Air-dry the resulting colloidal chitin in an oven at 60°C.

-

Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[5]

3.2. Small-Scale Enzymatic Production of this compound

Objective: To hydrolyze colloidal chitin to this compound using a chitinase.

Materials:

-

Colloidal chitin (from shrimp, squid, or crab)

-

Endochitinase (e.g., from Vibrio campbellii)

-

Bovine Serum Albumin (BSA)

-

0.1 M Sodium Acetate Buffer (pH 5.5)

-

Heating block

-

Centrifuge

Procedure:

-

In a 2 mL microcentrifuge tube, combine 5 mg of colloidal chitin, 100 U (20 µg) of endochitinase, and 40 µg of BSA as a stabilizer.

-

Add 0.1 M sodium acetate buffer to a final volume of 2 mL.

-

Incubate the reaction mixture at 30°C for 24 hours.

-

To terminate the reaction, heat the mixture at 98°C for 5 minutes.

-

Centrifuge the mixture at 13,817 x g at 4°C for 20 minutes to pellet any unreacted substrate.

-

The supernatant contains the this compound product.[1]

3.3. Purification of this compound by Preparative HPLC

Objective: To purify this compound from the reaction mixture.

Materials:

-

Supernatant from the enzymatic reaction

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Asahipak NH2P-50 10E preparative column (or equivalent)

-

Deionized water

Procedure:

-

Concentrate the supernatant containing this compound.

-

Dissolve the concentrated sample in a minimal amount of deionized water.

-

Inject aliquots of the sample into the preparative HPLC system.

-

Elute the column with an appropriate mobile phase (e.g., an acetonitrile/water gradient) at a flow rate of 1.0 mL/min.

-

Monitor the eluent for this compound (e.g., by refractive index detection) and collect the corresponding fractions.

-

Pool the this compound-containing fractions and lyophilize to obtain a purified powder.[1]

Signaling and Metabolic Pathways Involving this compound

This compound plays a role in the metabolism of various organisms, particularly bacteria that inhabit chitin-rich environments. The following diagrams illustrate the key pathways for this compound utilization.

4.1. This compound Utilization in Escherichia coli

In E. coli, the chb operon is responsible for the transport and metabolism of this compound.

4.2. This compound Utilization in Borrelia burgdorferi

The Lyme disease spirochete, Borrelia burgdorferi, can utilize this compound as a source of N-acetylglucosamine for cell wall synthesis, a process regulated by the response regulator Rrp1.[3][8]

Conclusion

This compound, derived from the abundant natural polymer chitin, holds significant promise for various applications in research and drug development. This guide has provided a comprehensive overview of its primary natural sources, methods for its enzymatic production with quantifiable yields, and insights into its metabolic pathways in key bacterial species. The detailed protocols and visual representations of complex biological processes aim to equip researchers and scientists with the foundational knowledge necessary to explore and harness the potential of this versatile disaccharide. Further research into the signaling roles of this compound and its derivatives in a broader range of organisms will undoubtedly open up new avenues for therapeutic and biotechnological innovation.

References

- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Bacterial chitobiase structure provides insight into catalytic mechanism and the basis of Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Biosynthesis of Chitobiose in Bacteria: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Chitobiose, a disaccharide of N-acetylglucosamine (GlcNAc), is a key intermediate in bacterial carbon and nitrogen metabolism, particularly for species capable of degrading chitin. Its biosynthesis and subsequent catabolism are tightly regulated processes that offer potential targets for novel antimicrobial strategies. This technical guide provides an in-depth overview of the this compound biosynthesis pathways in bacteria, focusing on the enzymatic reactions, genetic regulation, and relevant experimental methodologies. Quantitative data is summarized for comparative analysis, and key pathways are visualized to facilitate understanding.

Introduction

This compound [(GlcNAc)₂] is primarily derived from the enzymatic degradation of chitin, the second most abundant polysaccharide in nature after cellulose. For many bacteria, chitin represents a significant source of carbon and nitrogen. The ability to degrade chitin and utilize its breakdown products, including this compound, is crucial for their survival and proliferation in various environments. Additionally, some bacteria possess pathways for the de novo synthesis of chitooligosaccharides, including this compound, from activated sugar precursors. This guide delineates these two major pathways of this compound biosynthesis in bacteria.

Pathways of this compound Biosynthesis

Bacteria primarily generate this compound through two distinct routes: the degradation of environmental chitin and, in some cases, the de novo synthesis from UDP-N-acetylglucosamine.

Pathway 1: Degradation of Chitin

The most common route for this compound formation is the enzymatic hydrolysis of chitin. This process is carried out by a consortium of chitinolytic enzymes.

-

Endochitinases (EC 3.2.1.14): These enzymes randomly cleave internal β-1,4-glycosidic bonds within the chitin polymer, generating a mixture of chitooligosaccharides of varying lengths, including chitotriose and larger oligomers.

-

Exochitinases (EC 3.2.1.29), including Chitobiosidases: These enzymes act on the non-reducing ends of chitin chains, releasing this compound units.

The synergistic action of endo- and exochitinases leads to the efficient breakdown of insoluble chitin into soluble this compound.

Pathway 2: De novo Synthesis from UDP-N-acetylglucosamine

Certain bacteria, notably those involved in symbiotic relationships like Rhizobium, can synthesize chitooligosaccharides, including this compound, de novo. This pathway utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor.

-

Chitooligosaccharide Synthases (e.g., NodC): Enzymes like NodC, a β-1,4-N-acetylglucosamine transferase, catalyze the processive addition of GlcNAc units from UDP-GlcNAc to a growing oligosaccharide chain. The length of the final product can be specific to the particular enzyme and bacterial species.

Intracellular Metabolism of this compound

Once formed, this compound is transported into the bacterial cell and catabolized. In Escherichia coli, the chb (this compound) operon governs this process.

-

Transport and Phosphorylation: this compound is transported across the inner membrane by a phosphotransferase system (PTS), which concomitantly phosphorylates it to this compound-6-phosphate (this compound-6-P). The genes chbA, chbB, and chbC encode the components of this PTS transporter.[1]

-

Deacetylation: The intracellular this compound-6-P is then deacetylated by the chitooligosaccharide deacetylase ChbG.[2][3] This enzyme removes the acetyl group from the non-reducing GlcNAc-6-P residue.

-

Hydrolysis: The resulting monoacetyl-chitobiose-6-phosphate is hydrolyzed by the phospho-β-glucosidase ChbF into N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and glucosamine-6-phosphate (GlcN-6-P).[1]

-

Entry into Central Metabolism: GlcNAc-6-P is further deacetylated by NagA to GlcN-6-P.[4][5] GlcN-6-P is then deaminated by NagB to fructose-6-phosphate, which enters the glycolytic pathway.[6][7]

Regulation of this compound Metabolism

The expression of the genes involved in this compound metabolism is tightly regulated to ensure efficient utilization of available carbon sources. In E. coli, the chb operon is controlled by at least three transcription factors:

-

NagC: This repressor controls the expression of genes involved in amino sugar metabolism. In the absence of its inducer, GlcNAc-6-P, NagC binds to operator sites in the chb promoter and represses transcription.[1][8]

-

ChbR: This is a dual-function transcriptional regulator specific to the chb operon. It can act as both a repressor (in the absence of an inducer) and an activator (in the presence of an inducer, likely a derivative of this compound-6-P).[1][2][9]

-

CAP (Catabolite Activator Protein): This global regulator mediates carbon catabolite repression, ensuring that preferred carbon sources like glucose are utilized before less preferred ones like this compound.[1]

Quantitative Data

The following table summarizes available quantitative data for key enzymes in the this compound biosynthesis and metabolic pathways. It is important to note that kinetic parameters can vary significantly depending on the bacterial species, substrate, and assay conditions.

| Enzyme | Gene | Organism | Substrate | Km | Vmax or kcat | Reference |

| N-acetylglucosamine-6-phosphate deacetylase | nagA | Escherichia coli K12 | N-acetyl-glucosamine 6-phosphate | 0.3 mM | kcat: 102 s-1 | [4] |

| N-acetylglucosamine-6-phosphate deacetylase | nagA | Escherichia coli K12 | N-acetyl-glucosamine 6-phosphate | 0.8 mM | - | [4] |

| N-acetylglucosamine-6-phosphate deacetylase | nagA | Escherichia coli K12 | N-acetyl-D-galactosamine-6-phosphate | 1.24 mM | - | [4] |

Experimental Protocols

Chitinase Activity Assay (Colorimetric)

This protocol is adapted for the quantification of chitinase activity using a colorimetric method based on the release of reducing sugars.

Materials:

-

Colloidal chitin (1% w/v) in 0.1 M citrate buffer (pH 7.0)

-

Enzyme solution (crude or purified)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Glucose standard solution (for standard curve)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix 1.0 mL of 1% colloidal chitin with 1.0 mL of the enzyme solution.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.

-

Stopping the Reaction: Add 2.0 mL of DNS reagent to stop the reaction.

-

Color Development: Heat the tubes in a boiling water bath for 10 minutes.

-

Measurement: Cool the tubes and measure the absorbance at 540 nm.

-

Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

N-acetylglucosamine-6-phosphate Deacetylase (NagA) Assay

This protocol describes a method to measure the activity of NagA by quantifying the release of glucosamine-6-phosphate.

Materials:

-

N-acetylglucosamine-6-phosphate (GlcNAc-6-P)

-

Purified NagA enzyme or cell lysate

-

Tris-HCl buffer (pH 7.5)

-

Reagents for quantifying glucosamine-6-phosphate (e.g., using a coupled enzyme assay with NagB or a colorimetric method)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of GlcNAc-6-P, and the enzyme solution.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Termination: Stop the reaction, for example, by heat inactivation or addition of a chemical denaturant.

-

Quantification of Product: Measure the amount of glucosamine-6-phosphate formed. This can be achieved by coupling the reaction to the NagB-catalyzed deamination of GlcN-6-P and monitoring the change in absorbance at a specific wavelength, or by using a colorimetric assay specific for amino sugars.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of product formation.

Glucosamine-6-phosphate Deaminase (NagB) Assay

This protocol outlines a method for determining NagB activity by measuring the formation of fructose-6-phosphate.

Materials:

-

Glucosamine-6-phosphate (GlcN-6-P)

-

Purified NagB enzyme or cell lysate

-

Buffer (e.g., phosphate buffer, pH 7.5)

-

Reagents for quantifying fructose-6-phosphate (e.g., using a coupled enzyme assay with phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, monitoring NADPH formation at 340 nm)

Procedure:

-

Reaction Setup: Combine the buffer, GlcN-6-P, and the enzyme solution in a cuvette.

-

Coupled Enzymes: If using a coupled assay, add the necessary auxiliary enzymes and cofactors (e.g., phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, NADP⁺).

-

Initiate Reaction: Start the reaction by adding the NagB enzyme.

-

Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot and calculate the enzyme activity using the molar extinction coefficient of NADPH.

Visualizations

References

- 1. Expression of the this compound operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The chbG Gene of the this compound (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]

- 6. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitobiose as a Carbon Source for Microbial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitobiose, the disaccharide unit of chitin, represents a significant and abundant source of carbon and nitrogen for a wide array of microorganisms. Understanding the metabolic pathways, regulatory networks, and enzymatic machinery involved in this compound utilization is paramount for advancements in industrial biotechnology, environmental microbiology, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core principles governing microbial growth on this compound, with a particular focus on the model organisms Escherichia coli and the human pathogen Vibrio cholerae. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are presented to serve as a valuable resource for researchers in the field.

Microbial Utilization of this compound

Numerous bacterial species have evolved sophisticated systems to transport and metabolize this compound, reflecting its importance as a nutrient source in various ecological niches. The ability to utilize this compound is often linked to an organism's capacity to degrade chitin, the second most abundant biopolymer on Earth[1].

Key Microorganisms

While a diverse range of bacteria can metabolize this compound, this guide will focus on two well-characterized examples:

-

Escherichia coli : Commonly found in the gut of vertebrates, E. coli possesses a specific operon for the utilization of N,N'-diacetylthis compound[2].

-

Vibrio cholerae : A natural inhabitant of aquatic environments, V. cholerae utilizes this compound derived from the chitinous exoskeletons of zooplankton[3][4]. This interaction is crucial for its survival, biofilm formation, and pathogenesis[4].

Other notable bacteria capable of growing on this compound include species of Bacillus, Streptomyces, and Borrelia[5].

Metabolic Pathways for this compound Catabolism

The breakdown of this compound into central metabolic intermediates is a multi-step process involving specific transport systems and enzymatic conversions.

The chb Operon in Escherichia coli

In E. coli, the genes required for this compound utilization are organized in the this compound (chb) operon[2][6]. The catabolic pathway can be summarized as follows:

-

Transport and Phosphorylation : this compound is transported across the inner membrane by a specific phosphotransferase system (PTS) permease, encoded by the chbA, chbB, and chbC genes. This process concomitantly phosphorylates the disaccharide to form this compound-6'-phosphate[2].

-

Deacetylation : The intracellular this compound-6'-phosphate is then deacetylated at the non-reducing end by the chitooligosaccharide deacetylase, ChbG[7][8].

-

Hydrolysis : The resulting mono-acetylated, phosphorylated disaccharide is hydrolyzed by the 6-phospho-β-glucosidase, ChbF, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6P) and glucosamine-6-phosphate.

-

Entry into Central Metabolism : GlcNAc-6P and glucosamine-6-phosphate are further metabolized through the amino sugar metabolic pathways, eventually entering glycolysis.

This compound Utilization in Vibrio cholerae

Vibrio cholerae also possesses a phosphotransferase system for the uptake and phosphorylation of this compound[9]. The subsequent intracellular metabolism is thought to be similar to that in E. coli, leading to the formation of intermediates that can enter central carbon metabolism. The ability to utilize this compound is a key factor in the environmental survival and virulence of this pathogen[4].

Regulation of this compound Utilization

The expression of genes involved in this compound metabolism is tightly regulated to ensure that they are only produced when the substrate is available and other preferred carbon sources are absent.

Regulation of the chb Operon in E. coli

The chb operon in E. coli is controlled by a complex interplay of regulatory proteins:

-

ChbR : A specific transcriptional activator of the chb operon. Its activity is induced by the presence of this compound-derived molecules[6].

-

NagC : A repressor that binds to the chb promoter in the absence of its inducer, N-acetylglucosamine-6-phosphate[6].

-

CAP (Catabolite Activator Protein) : Also known as CRP, this global regulator activates the chb operon in the absence of glucose, a mechanism known as catabolite repression[6].

Quorum Sensing and this compound Utilization in Vibrio cholerae

In Vibrio cholerae, the regulation of the chb operon is intricately linked to quorum sensing, the process of cell-to-cell communication. The master regulator of quorum sensing, HapR , acts as a direct repressor of the chb operon at high cell densities[4][10]. This regulation is thought to prevent the expression of chitin utilization genes when the population is large and competition for resources is high. Conversely, at low cell densities, HapR levels are low, leading to derepression of the chb operon and allowing for the utilization of this compound. This regulatory circuit is also influenced by the chitin sensor kinase, ChiS , which activates chb expression in the presence of chitin oligosaccharides[4].

Quantitative Analysis of Microbial Growth on this compound

Quantifying microbial growth parameters on this compound is essential for understanding its metabolic efficiency and for optimizing biotechnological processes.

Growth Kinetics

The specific growth rate (µ) is a key parameter that describes the rate of increase of biomass per unit of biomass concentration. While specific growth rates on this compound are not widely reported, studies on E. coli have demonstrated robust growth on N,N'-diacetylthis compound as the sole carbon source[2]. From the growth curve provided by Keyhani and Roseman (1997), the approximate doubling time of E. coli XL1-Blue MR on minimal medium with 10 mM N,N'-diacetylthis compound can be estimated to be around 4 hours, which corresponds to a specific growth rate of approximately 0.17 h⁻¹.

| Microorganism | Carbon Source | Specific Growth Rate (µ, h⁻¹) | Doubling Time (hr) | Reference |

| Escherichia coli XL1-Blue MR | 10 mM N,N'-diacetylthis compound | ~0.17 (estimated) | ~4.0 | [2] |

| Vibrio cholerae | Chitin | Growth observed, specific rate not determined | - | [11] |

Table 1: Microbial Growth Parameters on this compound and Related Substrates.

Enzyme Kinetics

The efficiency of the metabolic pathway is determined by the kinetic properties of its constituent enzymes. The apparent Km for the transport of a non-hydrolyzable this compound analog in E. coli has been reported to be in the range of 50-100 µM, indicating a high affinity of the transport system for its substrate[12].

| Enzyme | Microorganism | Substrate | Km (mM) | kcat (s⁻¹) | Vmax | Reference |

| ChbF (6-phospho-β-glucosidase) | Escherichia coli | cellobiose-6P | 1.3 | - | - | [13] |

| ChbF (6-phospho-β-glucosidase) | Escherichia coli | salicin-6P | 0.44 | - | - | [13] |

| ChbF (6-phospho-β-glucosidase) | Escherichia coli | arbutin-6P | 0.35 | - | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial growth on this compound.

Preparation of Minimal Medium with this compound

Objective: To prepare a defined growth medium with this compound as the sole carbon source.

Materials:

-

M9 minimal salts (5x concentrate)

-

Sterile deionized water

-

20% (w/v) this compound stock solution (filter-sterilized)

-

1 M MgSO₄ (autoclaved)

-

1 M CaCl₂ (autoclaved)

-

Thiamine solution (1 mg/mL, filter-sterilized)

Protocol:

-

To prepare 1 L of 1x M9 minimal medium, aseptically combine the following components:

-

200 mL of 5x M9 minimal salts

-

2 mL of 1 M MgSO₄

-

100 µL of 1 M CaCl₂

-

1 mL of 1 mg/mL thiamine

-

Sterile deionized water to a final volume of 980 mL.

-

-

Autoclave the M9 salt solution before adding the other components.

-

Aseptically add 20 mL of the 20% this compound stock solution to the 980 mL of M9 minimal medium base to achieve a final concentration of 0.4% (w/v).

-

Mix thoroughly by swirling. The medium is now ready for inoculation.

Determination of Bacterial Growth Curve

Objective: To quantify the growth of a bacterial strain on this compound as the sole carbon source.

Materials:

-

Prepared minimal medium with this compound

-

Bacterial strain of interest

-

Spectrophotometer

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities

Protocol:

-

Inoculate a single colony of the bacterial strain into a small volume (e.g., 5 mL) of the minimal medium with this compound and grow overnight at the optimal temperature with shaking.

-

The next day, dilute the overnight culture into a fresh, larger volume of the same medium to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Incubate the culture at the optimal temperature with vigorous shaking.

-

At regular time intervals (e.g., every hour), aseptically remove an aliquot of the culture and measure the OD₆₀₀ using the spectrophotometer. Use the uninoculated minimal medium as a blank.

-

Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ no longer increases).

-

Plot the natural logarithm of the OD₆₀₀ values against time. The specific growth rate (µ) can be calculated from the slope of the linear portion of the curve during the exponential growth phase. The doubling time can be calculated using the formula: Doubling Time = ln(2) / µ.

References

- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. iitg.ac.in [iitg.ac.in]

- 4. Species-Specific Quorum Sensing Represses the this compound Utilization Locus in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Periplasmic β-glucosidase BglX from E. coli demonstrates greater activity towards galactose-containing substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth rate of E. coli on different carbon su - Bacteria Escherichia coli - BNID 101699 [bionumbers.hms.harvard.edu]

- 7. The chbG gene of the this compound (chb) operon of Escherichia coli encodes a chitooligosaccharide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Structural Insights into the Substrate Specificity of a 6-Phospho-β-glucosidase BglA-2 from Streptococcus pneumoniae TIGR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption and growth of Vibrio cholerae on chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The chitin disaccharide, N,N'-diacetylthis compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Physicochemical Properties of Chitobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine units, is a fundamental building block of chitin, the second most abundant polysaccharide in nature. As a key product of chitin hydrolysis, this compound and its derivatives are of significant interest in various fields, including biochemistry, microbiology, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its common forms, offering valuable data for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on its form. The most common forms encountered in research are the free sugar (this compound), its N,N'-diacetylated form, and its dihydrochloride salt. The following table summarizes the key quantitative data for these forms.

| Property | This compound | N,N'-Diacetylthis compound | This compound Dihydrochloride |

| Molecular Formula | C₁₂H₂₄N₂O₉ | C₁₆H₂₈N₂O₁₁ | C₁₂H₂₆Cl₂N₂O₉ |

| Molecular Weight ( g/mol ) | 340.33 | 424.40[1] | 413.25[2] |

| Melting Point (°C) | Not Experimentally Determined | 245-247[1][3] | Not Experimentally Determined |

| Specific Optical Rotation [α]D | Not Experimentally Determined | +15.0° to +19.0° (c=0.9-1.1 in H₂O)[1] | Not Experimentally Determined |

| Solubility | |||

| Water | Soluble | 49.00-51.00 mg/mL[1][3] | >100 mg/mL (with sonication) |

| Ethanol | Sparingly Soluble | Soluble in warm ethanol:acetic acid (1:1) at 20 mg/mL[1] | Slightly Soluble |

| DMSO | Soluble | Soluble | Slightly Soluble |

| Stability | Stable under neutral pH.[4][5] | Hygroscopic[6] | Generally more stable in aqueous solution than this compound.[7] |

Note: "Not Experimentally Determined" indicates that while predicted or calculated values may exist, reliable experimental data was not found in the surveyed literature.

Biological Significance and Signaling Pathways

This compound plays a crucial role in the natural cycling of chitin and acts as a signaling molecule in various biological systems, particularly in bacteria.

Chitin Degradation Pathway

The enzymatic degradation of chitin, a major source of carbon and nitrogen in many ecosystems, proceeds through a series of steps involving chitinases and other glycoside hydrolases. This compound is a key intermediate in this pathway.

Bacterial this compound Utilization and Signaling

In many bacteria, the presence of this compound in the environment induces the expression of genes involved in its transport and metabolism. This regulatory mechanism allows bacteria to efficiently utilize chitin as a nutrient source.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound and its derivatives.

Workflow for Physicochemical Characterization

A systematic approach is crucial for the accurate characterization of this compound. The following workflow outlines the key experimental stages.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound sample transitions to a liquid.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, rapidly heat the apparatus to a temperature about 15-20°C below the expected melting point.

-

If the melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to get an approximate range.

-

-

Measurement:

-

Once near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of a this compound solution, which is a characteristic property of a chiral molecule.

Materials:

-

This compound sample

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., deionized water)

-

Polarimeter with a sodium lamp (D-line, 589.3 nm)

-

Polarimeter cell (sample tube) of a known path length (typically 1 dm)

Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of the this compound sample.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c), typically in g/100 mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank) and take a reading. This value should be zeroed or subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the rotation and record the angle of rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL (or g/100mL, depending on the convention used).

-

T = temperature in degrees Celsius

-

λ = wavelength of the light source (e.g., "D" for the sodium D-line)

-

-

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO)

-

Vials or test tubes with closures

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, refractive index)

Procedure (Equilibrium Solubility Method):

-

Sample Preparation: Add an excess amount of the this compound sample to a known volume of the solvent in a vial.

-

Equilibration: Seal the vial and agitate it (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant if necessary.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC with a refractive index detector).

-

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/100 mL.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a disaccharide of growing importance in scientific research and development. The data and protocols presented herein are intended to serve as a valuable resource for professionals working with this and related compounds. Further research to experimentally determine some of the currently unavailable physical constants for this compound and its dihydrochloride form would be a valuable contribution to the field.

References

- 1. N,N -Diacetylthis compound = 96 HPLC 35061-50-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N -Diacetylthis compound = 96 HPLC 35061-50-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N'-Diacetylthis compound | 35061-50-8 [chemicalbook.com]

- 7. This compound dihydrochloride | TargetMol [targetmol.com]

The Multifaceted Biological Functions of Chitobiose Derivatives: A Technical Guide for Researchers

Executive Summary

Chitobiose, the disaccharide repeating unit of chitin, and its derivatives are emerging as a versatile class of bioactive molecules with significant potential in therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the biological functions of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel carbohydrate-based therapeutics. We present a compilation of key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a comprehensive understanding of this promising field.

Introduction

Chitin, the second most abundant polysaccharide in nature after cellulose, is a polymer of β-(1→4)-linked N-acetylglucosamine. Its fundamental repeating unit, this compound, and its various chemical modifications have garnered substantial interest due to their diverse biological activities. These activities range from the modulation of immune responses and angiogenesis to direct enzymatic inhibition and antioxidant effects. The biocompatibility and biodegradability of these sugar-based molecules make them attractive candidates for drug development and agricultural applications. This guide will explore the core biological functions of this compound derivatives, providing the necessary technical details for researchers to navigate this expanding area of study.

Key Biological Functions and Mechanisms of Action

Chitinase Inhibition

This compound derivatives have been extensively studied as inhibitors of chitinases, enzymes that hydrolyze chitin.[1][2] These enzymes are crucial for the growth and virulence of various pathogens, including fungi and insects, and are also implicated in inflammatory diseases such as asthma. Thiazoline derivatives of this compound and chitotriose have been shown to be effective chitinase inhibitors.[1][2]

Table 1: Chitinase Inhibitory Activity of this compound Derivatives

| Derivative | Target Chitinase | IC50 Value | Reference |

| Allosamidin | Fungal Chitinase (AfChiA1) | 128 µM | [3] |

| Acetazolamide | Fungal Chitinase (AfChiA1) | 164 µM | [3] |

| 8-chlorotheophylline | Fungal Chitinase (AfChiA1) | 410 µM | [3] |

Modulation of Immune Responses

Chitooligosaccharides (COS), including this compound and its derivatives, are potent modulators of the innate immune system. They can act as pathogen-associated molecular patterns (PAMPs) and are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways.

COS can interact with TLR2 and TLR4, initiating a signaling cascade that involves the recruitment of adaptor proteins like MyD88.[4] This ultimately leads to the activation of the transcription factor NF-κB, which regulates the expression of various pro-inflammatory cytokines. The degree of polymerization of COS can influence the inflammatory response, with some studies indicating that chitohexaose exhibits significant anti-inflammatory effects by inhibiting this pathway.

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade activated by this compound derivatives. Recognition of these molecules can trigger the phosphorylation of MAPKKKs, which in turn activate MAPKKs and subsequently MAPKs (e.g., ERK, JNK, and p38). This pathway also plays a role in the production of inflammatory mediators and reactive oxygen species (ROS).

Antioxidant Activity

This compound and chitotriose have demonstrated significant antioxidant properties by scavenging hydroxyl and superoxide radicals.[5][6] The free amino groups in their structures are thought to contribute to this activity.

Table 2: Antioxidant Activity of this compound and its Derivatives

| Compound | Assay | IC50 Value | Reference |

| This compound | Hydroxyl radical scavenging (H2O2/Cu2+) | 18 µM | [5][6] |

| Chitotriose | Hydroxyl radical scavenging (H2O2/Cu2+) | 80 µM | [5][6] |

| This compound | Hydroxyl radical scavenging (ZnO photolysis) | 30 µM | [5][6] |

| Chitotriose | Hydroxyl radical scavenging (ZnO photolysis) | 55 µM | [5][6] |

Modulation of Angiogenesis

Certain this compound derivatives, particularly sulfated forms, have been shown to modulate angiogenesis, the formation of new blood vessels.[7] This is a critical process in both normal physiological functions and in diseases such as cancer. Sulfated chitosan has been found to inhibit angiogenesis by blocking the Vascular Endothelial Growth Factor (VEGF)/VEGFR2 signaling pathway.[7]

Lectin Binding

This compound and its derivatives can serve as ligands for various lectins, carbohydrate-binding proteins involved in cell recognition and adhesion.[8][9] The binding affinity depends on the specific lectin and the structure of the this compound derivative.

Table 3: Binding Affinities of Lectins to this compound Derivatives

| Lectin | This compound Derivative | Binding Affinity (Kd) | Reference |

| Wheat Germ Agglutinin (WGA) | This compound-PAA | Significant Binding | [8] |

| Tomato Lectin (LEL) | This compound-PAA | Significant Binding | [8] |

| Datura stramonium Agglutinin (DSA) | High-mannose-type N-glycans (containing this compound core) | 60 µM (for 010) | [8] |

Antitumor and Antimicrobial Activities

Quaternized chitosan derivatives have demonstrated notable antitumor and antimicrobial activities.[10][11][12][13] The permanent positive charge on these molecules is believed to facilitate interaction with negatively charged microbial cell membranes and potentially interfere with tumor cell processes.[14] Low molecular weight chitosan derivatives are often more effective as they can more easily traverse cell membranes.[11]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol describes the production of this compound from chitinous waste using a chitinase from Vibrio campbellii.[1]

Materials:

-

Colloidal chitin (prepared from shrimp shells)

-

Recombinant VhChiA chitinase

-

Bovine Serum Albumin (BSA)

-

0.1 M Sodium acetate buffer, pH 5.5

-

3 M Sodium carbonate

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Asahipak NH2P-50 10E preparative HPLC column

Procedure:

-

Enzymatic Hydrolysis:

-

Prepare a reaction mixture containing 1 g of dried shrimp colloidal chitin, 4 mg of VhChiA (20,000 U), and 8 mg of BSA in 1 L of 0.1 M sodium acetate buffer (pH 5.5).[1]

-

Incubate the mixture for 24 hours at 30°C with constant agitation.[1]

-

Terminate the reaction by heating at 98°C for 5 minutes.[1]

-

Centrifuge the mixture at 2359 x g for 40 minutes at 4°C to remove any remaining substrate.[1]

-

-

Purification by Preparative HPLC:

-

Concentrate the supernatant using a centrifugal filter unit (30 kDa cut-off).[1]

-

Dissolve the resulting powder in deionized water.

-

Inject aliquots of the sample onto an Asahipak NH2P-50 10E preparative column.[1]

-

Elute with a gradient of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min.[1]

-

Monitor the eluent at 200 nm.

-

Pool the fractions corresponding to the this compound peak, concentrate by rotary evaporation, and freeze-dry to obtain purified this compound powder.[1]

-

Synthesis of N-acetylated this compound Derivatives

This protocol provides a general method for the N-acetylation of glucosamine, which can be adapted for this compound.[15]

Materials:

-

D-glucosamine hydrochloride (or this compound)

-

Methanol

-

Sodium methoxide

-

Acetic anhydride

-

Dowex 1 (carbonate form)

Procedure:

-

Suspend D-glucosamine hydrochloride in methanol.

-

Add an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.

-

Add 1.5 to 2 equivalents of acetic anhydride to the solution at room temperature.

-

The N-acetylation reaction proceeds readily.

-

The product can be purified by filtration and crystallization.[15]

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay is used to assess the pro- or anti-angiogenic potential of this compound derivatives.[16][17][18]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane extract (e.g., Matrigel®)

-

Endothelial cell growth medium

-

This compound derivative to be tested

-

96-well plate

Procedure:

-

Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.[17]

-

Seed HUVECs onto the gel in endothelial cell growth medium.

-

Add the this compound derivative at various concentrations to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of capillary-like structures (tubes) using a microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[17]

Conclusion and Future Perspectives

This compound derivatives represent a rich and largely untapped source of bioactive compounds with significant therapeutic potential. Their ability to specifically interact with key biological targets, such as enzymes and cell surface receptors, opens up new avenues for the development of novel drugs for a range of diseases, including inflammatory disorders, cancer, and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and harness the biological functions of these fascinating molecules. Future research should focus on elucidating the structure-activity relationships of a wider array of this compound derivatives, optimizing their synthesis and production, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued investigation into the biological roles of this compound derivatives holds immense promise for advancing human health and biotechnology.

References

- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinase inhibition by this compound and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and anti-inflammatory effects of sulfated polysaccharide from the red seaweed Gelidium pacificum Okamura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activities of this compound and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chitosan sulfate inhibits angiogenesis via blocking the VEGF/VEGFR2 pathway and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sugar-Binding Profiles of Chitin-Binding Lectins from the Hevein Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of quaternized chitosan-based electrospun implants against Graffi myeloid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chitosan derivatives with antimicrobial, antitumour and antioxidant activities--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ibidi.com [ibidi.com]

- 18. ibidi.com [ibidi.com]

The Core of Chitobiose Metabolism in Insect Physiology: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chitobiose, a disaccharide derived from the breakdown of chitin, plays a pivotal role in the physiology of insects, influencing key processes such as molting, cuticle formation, and immune responses. The metabolic pathways governing the synthesis and degradation of chitin and its derivatives are tightly regulated and present attractive targets for the development of novel insecticides. This in-depth technical guide provides a comprehensive overview of this compound metabolism in insects, detailing the core enzymatic players, their kinetics, the regulatory signaling cascades, and the physiological consequences of metabolic disruption. Furthermore, this guide offers detailed experimental protocols for the investigation of these pathways and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Introduction

Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a fundamental structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[1] The dynamic processes of chitin synthesis and degradation are essential for insect growth and development, particularly during the molting cycle, where the old cuticle is shed and a new one is formed.[2] this compound emerges as a key intermediate during the enzymatic hydrolysis of chitin by chitinases.[1] Its subsequent metabolism is critical for the recycling of GlcNAc units and for signaling events within the insect.

Understanding the intricacies of this compound metabolism is paramount for the development of targeted and effective insect control strategies. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to explore this vital aspect of insect physiology.

Core Metabolic Pathways

The metabolism of this compound is intrinsically linked to the broader pathways of chitin synthesis and degradation. These processes are spatially and temporally regulated, ensuring the integrity of the insect's structural components while allowing for growth and development.

Chitin Degradation and this compound Formation

During molting, the old endocuticle is digested by a cocktail of enzymes present in the molting fluid, with chitinases (EC 3.2.1.14) playing a central role.[1] Insect chitinases are endo-acting enzymes that randomly cleave the β-1,4-glycosidic bonds within the chitin polymer, releasing a mixture of chitooligosaccharides, with this compound being a predominant product.[1]

The N-acetylglucosamine (GlcNAc) Salvage Pathway

Once formed, this compound is further hydrolyzed into two molecules of GlcNAc by β-N-acetylglucosaminidases. The resulting GlcNAc monomers are then salvaged and reutilized for the synthesis of a new cuticle through the UDP-GlcNAc salvage pathway. The key enzyme in this pathway is N-acetylglucosamine kinase (NAGK), which phosphorylates GlcNAc to GlcNAc-6-phosphate.[3] This is the first committed step in the salvage pathway, leading to the eventual formation of UDP-GlcNAc, the activated sugar nucleotide required for chitin synthesis.[3]

Key Enzymes and Their Kinetics

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of the enzymes involved. While comprehensive kinetic data for all insect species is not available, the following tables summarize representative quantitative data for key enzymes in the pathway.

Chitinases

Insect chitinases belong to the glycoside hydrolase family 18 and exhibit varying substrate specificities and kinetic parameters.[4] These differences are often associated with their specific physiological roles and developmental expression patterns.[4]

Table 1: Kinetic Parameters of Insect Chitinases

| Insect Species | Enzyme/Isoform | Substrate | Km | Vmax | Reference |

| Manduca sexta | Group I Chitinase | Polymeric Chitin | Lower than Group IV | - | [4] |

| Tribolium castaneum | Group IV Chitinase | Polymeric Chitin | Higher than Group I | - | [4] |

| Bacillus licheniformis | Chitinase A | Colloidal Chitin | 2.307 mM | 0.024 mM min⁻¹ | [5] |

| Bacillus licheniformis B2 | Chitinase | Colloidal Chitin | 101.96 mg/mL | 2.72 µmol/min/mL | [6] |

| Coriolopsis byrsina | Endochitinase | - | - | 0.3 U/mL | [7] |

Note: Direct comparative values for Km and Vmax of insect-specific chitinases acting on this compound are scarce in the literature. The provided data offers a general enzymatic context.

N-acetylglucosamine Kinase (NAGK)

NAGK is a crucial enzyme in the GlcNAc salvage pathway, initiating the conversion of GlcNAc for reuse in chitin synthesis.

Table 2: Kinetic Parameters of N-acetylglucosamine Kinase

| Organism | Enzyme | Substrate | Km (app) | kcat (app) | Reference |

| Staphylococcus aureus | N-acetylmannosamine kinase | N-acetylglucosamine | 0.26 mM | 23.4 s⁻¹ | [8] |

Note: Kinetic data for insect-specific NAGK is limited. The data from Staphylococcus aureus provides an indication of the enzyme's affinity for N-acetylglucosamine.

UDP-N-acetylglucosamine Pyrophosphorylase (UAP)

UAP catalyzes the final step in the synthesis of UDP-GlcNAc, the direct precursor for chitin synthesis.[9][10]

Table 3: Kinetic Information for UDP-N-acetylglucosamine Pyrophosphorylase

| Organism | Enzyme | Key Findings | Reference |

| Spodoptera frugiperda | SfUAP | Crystal structure determined; potent covalent and noncovalent inhibitors identified. | [9][10] |

| Aspergillus fumigatus | UAP1 | Crystal structures of substrate/product complexes provide insights into the catalytic mechanism. | [11] |

Regulation of this compound Metabolism

The metabolic pathways involving this compound are under tight hormonal control, primarily regulated by the ecdysone signaling pathway. This ensures that chitin degradation and synthesis are precisely coordinated with the molting cycle.

The Ecdysone Signaling Pathway

The steroid hormone 20-hydroxyecdysone (20E) is the master regulator of insect molting.[12][13] Upon binding to its nuclear receptor complex, composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), 20E initiates a transcriptional cascade that controls the expression of a wide array of genes, including those involved in chitin metabolism.[12][14] The expression of genes encoding chitinases and enzymes of the chitin biosynthesis pathway, such as trehalase, glucose-6-phosphate isomerase, and UAP, are known to be regulated by 20E.[12][13][15][16]

Caption: Ecdysone signaling pathway regulating chitin metabolism genes.

Quantitative Analysis of Hemolymph Sugars

The concentration of sugars in the insect hemolymph reflects the physiological state of the organism. While trehalose is the primary hemolymph sugar in most insects, the levels of other carbohydrates, including glucose and potentially this compound, can provide valuable insights into metabolic processes.[17][18]

Table 4: Hemolymph Sugar Concentrations in Insects

| Insect Species | Developmental Stage | Sugar | Concentration | Reference |

| Bombyx mori | Larva/Pupa | Trehalose | 0.2 - 1.5 g/100 mL | [17] |

| Bombyx mori | Larva | Glucose, Fructose, Sucrose | 5 - 40 mg/100 mL | [18] |

| Spodoptera litura | 5th Instar Larva | Total Carbohydrate | Decreases with age | [19] |

| Spodoptera litura | 5th Instar Larva | Trehalose | 7.7 - 9.3% of total hemolymph content | [19] |

Note: Specific quantitative data for this compound concentration in insect hemolymph is not widely reported in the literature, highlighting an area for future research.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to study this compound metabolism in insects.

Chitinase Activity Assay (DNS Method)

This spectrophotometric assay quantifies the amount of reducing sugars, such as GlcNAc, released from the enzymatic hydrolysis of chitin.

Materials:

-

Colloidal chitin (1% w/v) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

-

Enzyme extract (e.g., insect hemolymph or tissue homogenate)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Sodium potassium tartrate solution

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix 1 mL of the 1% colloidal chitin suspension with 1 mL of the enzyme extract.[3]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[3]

-